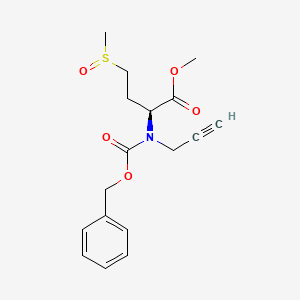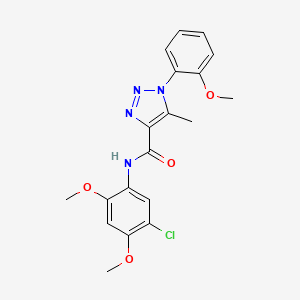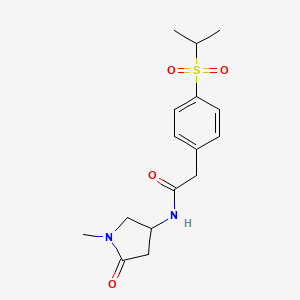
2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as CTET, is a compound that has gained attention in the scientific community due to its potential applications in medical research. CTET is a benzamide derivative that has been synthesized using various methods.
Scientific Research Applications
2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound with potential interest in scientific research, particularly in the fields of chemistry and pharmacology. While direct studies on this specific compound are limited, insights can be drawn from research on structurally related compounds and their applications in various scientific contexts.
Chemical and Structural Properties
Research on related compounds demonstrates the significance of structural elements such as pyrrolidine, thiophene, and benzamide in medicinal chemistry. Pyrrolidine derivatives are widely recognized in drug discovery for their versatility and biological activity, potentially influencing stereochemistry and pharmacophore exploration due to their sp^3 hybridization and non-planarity (Li Petri et al., 2021). Thiophene analogues, on the other hand, have been explored for their potential carcinogenicity and chemical properties, indicating the importance of aromatic systems in pharmacological studies (Ashby et al., 1978).
Biological Activity and Pharmacology
The incorporation of benzamide derivatives in drug development has been highlighted due to their affinity and selectivity for dopamine D2-like receptors, presenting a foundation for understanding central dopamine receptor function and its implication in behavior (Martelle & Nader, 2008). This suggests potential neurological or psychoactive applications of similar compounds.
Synthetic Applications and Material Science
Compounds with pyrrolidine, thiophene, and benzamide moieties have been instrumental in synthetic chemistry, serving as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds. These applications underscore the compound's relevance in the synthesis of novel materials or therapeutic agents (Negri et al., 2004).
Environmental and Toxicological Considerations
While the focus on direct environmental or toxicological studies of 2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is beyond the available literature, related research emphasizes the importance of understanding the potential impacts of chemical compounds on health and the environment. For instance, studies on chlorpyrifos and cypermethrin indicate the relevance of assessing developmental and lung toxicity in animal models, which may parallel considerations for structurally related compounds (Shaikh & Sethi, 2020).
properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-6-2-1-5-14(15)17(21)19-11-16(13-7-10-22-12-13)20-8-3-4-9-20/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGSQKZLVQXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)
![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)




![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)
